Cyclohexanone, 6-(2,2-dimethyl-1-oxopropyl)-2,2,5-trimethyl-

Catalog No.
S13034264
CAS No.
834900-51-5
M.F
C14H24O2
M. Wt
224.34 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Cyclohexanone, 6-(2,2-dimethyl-1-oxopropyl)-2,2,5-...

CAS Number

834900-51-5

Product Name

Cyclohexanone, 6-(2,2-dimethyl-1-oxopropyl)-2,2,5-trimethyl-

IUPAC Name

6-(2,2-dimethylpropanoyl)-2,2,5-trimethylcyclohexan-1-one

Molecular Formula

C14H24O2

Molecular Weight

224.34 g/mol

InChI

InChI=1S/C14H24O2/c1-9-7-8-14(5,6)12(16)10(9)11(15)13(2,3)4/h9-10H,7-8H2,1-6H3

InChI Key

MQWYLBRSVPXGRY-UHFFFAOYSA-N

Canonical SMILES

CC1CCC(C(=O)C1C(=O)C(C)(C)C)(C)C

Cyclohexanone, 6-(2,2-dimethyl-1-oxopropyl)-2,2,5-trimethyl- is a complex organic compound characterized by its unique structural features. Structurally, it contains a cyclohexanone ring substituted with a 2,2-dimethyl-1-oxopropyl group at the 6-position and additional methyl groups at the 2, 2, and 5 positions. This compound is part of a broader family of cyclic ketones, which are known for their various industrial applications and biological activities.

The chemical reactivity of cyclohexanone derivatives often involves nucleophilic addition reactions due to the electrophilic nature of the carbonyl group. Cyclohexanone, including its derivatives like cyclohexanone, 6-(2,2-dimethyl-1-oxopropyl)-2,2,5-trimethyl-, can undergo:

  • Nucleophilic Addition: Reacting with nucleophiles such as alcohols or amines to form hemiacetals or amines.
  • Oxidation: Conversion to carboxylic acids or other oxidized products under strong oxidizing conditions.
  • Reduction: Reduction to alcohols using reducing agents like lithium aluminum hydride.

These reactions are crucial for synthesizing various functionalized organic compounds.

Cyclohexanone derivatives exhibit significant biological activities. They are often studied for their potential as:

  • Antimicrobial Agents: Some derivatives have shown efficacy against bacterial and fungal strains.
  • Pharmacological Agents: Certain cyclohexanone derivatives are investigated for their analgesic and anti-inflammatory properties.

The specific biological activity of cyclohexanone, 6-(2,2-dimethyl-1-oxopropyl)-2,2,5-trimethyl- would depend on its substituents and structural conformation.

Synthesis of cyclohexanone derivatives can be achieved through various methods:

  • Alkylation of Cyclohexanone: Using alkyl halides in the presence of bases to introduce alkyl groups.
  • Condensation Reactions: Employing Claisen condensation or aldol reactions to build larger structures.
  • Functional Group Transformations: Converting existing functional groups (e.g., ketones to oximes) followed by rearrangements.

For instance, the synthesis of cyclohexanone, 6-(2,2-dimethyl-1-oxopropyl)-2,2,5-trimethyl- might involve starting from simple cyclohexanone and introducing the dimethyl propyl group through alkylation.

Cyclohexanone and its derivatives find extensive applications in various fields:

  • Industrial Solvent: Used as a solvent in paints, coatings, and adhesives due to its ability to dissolve a wide range of substances.
  • Precursor in Synthesis: Acts as an intermediate in the production of nylon and other polymers.
  • Pharmaceuticals: Utilized in drug formulations owing to its biological activity.

The specific derivative mentioned may have niche applications depending on its unique properties.

Studies on the interactions of cyclohexanone derivatives with biological systems reveal insights into their pharmacodynamics and potential toxicity. These studies often involve:

  • Enzyme Inhibition: Assessing how these compounds affect enzyme activity.
  • Cellular Uptake: Investigating how well these compounds penetrate cell membranes and their subsequent effects on cellular functions.

Understanding these interactions is crucial for evaluating safety and efficacy in therapeutic applications.

Cyclohexanone, 6-(2,2-dimethyl-1-oxopropyl)-2,2,5-trimethyl- shares structural similarities with several other compounds. Below is a comparison highlighting its uniqueness:

Compound NameStructure FeaturesUnique Characteristics
CyclohexanoneSix-membered ring with a ketone groupBasic structure used widely in organic synthesis
2,2,6-TrimethylcyclohexanoneThree methyl groups on the cyclohexane ringEnhanced steric hindrance affecting reactivity
4-MethylcyclohexanoneMethyl substitution at the para positionDifferent reactivity profile due to substitution pattern
CyclohexanolAlcohol instead of ketoneDifferent functional group leading to different properties

Cyclohexanone, 6-(2,2-dimethyl-1-oxopropyl)-2,2,5-trimethyl-, stands out due to its specific substituents that may enhance its solubility or biological activity compared to simpler analogs.

XLogP3

3.7

Hydrogen Bond Acceptor Count

2

Exact Mass

224.177630004 g/mol

Monoisotopic Mass

224.177630004 g/mol

Heavy Atom Count

16

Dates

Last modified: 08-10-2024

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